molecular formula C14H22N2O3 B1203071 2,5-Diethoxy-4-morpholinoaniline CAS No. 51963-82-7

2,5-Diethoxy-4-morpholinoaniline

Cat. No.: B1203071
CAS No.: 51963-82-7
M. Wt: 266.34 g/mol
InChI Key: DDCBPJKVWMBNCC-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-morpholinoaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two ethoxy groups and a morpholino group attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .

Mechanism of Action

Target of Action

The primary target of 2,5-Diethoxy-4-morpholinoaniline is the electrochemical system. The compound undergoes electrochemical oxidation, which is a process that involves the transfer of electrons .

Mode of Action

The compound interacts with its target through an electrochemical oxidation process. This process transforms this compound into its p-quinonediimine . The electrochemically generated p-quinonediimine participates in different types of reactions, including hydrolysis, hydroxylation, and trimerization .

Biochemical Pathways

The electrochemical oxidation of this compound affects several biochemical pathways. The produced p-quinonediimine undergoes hydrolysis, hydroxylation, and trimerization . The rate of these reactions depends on the pH of the solution . In lower pH ranges, the rate of hydrolysis is faster than hydroxylation and dimerization. In intermediate pHs, the rate of dimerization is faster than hydrolysis and hydroxylation. In strongly alkaline solutions, the rate of hydroxylation is faster than hydrolysis and dimerization .

Pharmacokinetics

The compound’s electrochemical behavior has been extensively studied .

Result of Action

The electrochemical oxidation of this compound results in the formation of p-quinonediimine. This compound is unstable and participates in various reactions, leading to different products depending on the pH of the solution .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the solution. The pH affects the rate of the reactions that the compound undergoes after electrochemical oxidation . The instability of the produced p-quinonediimine also depends on its structure, the higher nucleophilicity of this compound, and the pH of the solution .

Biochemical Analysis

Biochemical Properties

2,5-Diethoxy-4-morpholinoaniline plays a crucial role in biochemical reactions, particularly in the context of electrochemical oxidation. It interacts with enzymes, proteins, and other biomolecules, leading to the formation of p-quinonediimine through a two-electron process . This compound’s interactions are highly dependent on the pH of the solution, with different reactions such as hydrolysis, hydroxylation, and dimerization occurring at various pH levels .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by participating in oxidation reactions that lead to the formation of reactive intermediates. These intermediates can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s oxidation products can interact with nucleophiles, leading to various cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound undergoes electrochemical oxidation, resulting in the formation of p-quinonediimine, which is unstable and participates in further chemical reactions . These reactions include hydrolysis and interaction with nucleophiles, leading to the formation of various products that can influence gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the experimental conditions, such as pH and the presence of nucleophiles. Over time, the compound undergoes hydrolysis, hydroxylation, and dimerization, leading to different long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation to p-quinonediimine. This process is influenced by enzymes and cofactors, which play a role in the compound’s conversion and subsequent reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-4-morpholinoaniline typically involves the reaction of 2,5-diethoxyaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-4-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ethoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethoxy-4-morpholinoaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethoxy-4-morpholinoaniline is unique due to the presence of both ethoxy and morpholino groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBPJKVWMBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068693
Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51963-82-7
Record name 2,5-Diethoxy-4-(4-morpholinyl)benzenamine
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Record name 2,5-Diethoxy-4-morpholinoaniline
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Record name 51963-82-7
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Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Record name 2,5-diethoxy-4-morpholinoaniline
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Record name 2,5-DIETHOXY-4-MORPHOLINOANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the electrochemical behavior of 2,5-Diethoxy-4-morpholinoaniline lend itself to the synthesis of sulfonamide derivatives?

A: this compound can be electrochemically oxidized in aqueous solutions. [, , ] This oxidation process, preferably carried out using a carbon anode, generates a reactive quinone diimine intermediate. [] This intermediate can then undergo Michael-type addition reactions with arylsulfinic acids, ultimately yielding sulfonamide derivatives. [] Interestingly, the type of sulfonamide derivative produced, either mono- or disulfone, can be controlled by adjusting the applied electrochemical potential. []

Q2: What is the significance of the morpholinoaniline scaffold in the context of estrogen receptor antagonism?

A: The morpholinoaniline scaffold shares structural similarities with tamoxifen, a known estrogen receptor antagonist. [] Research suggests that compounds incorporating this scaffold, like this compound, can potentially target the ligand binding domain of the estrogen receptor. [] This interaction may allow these compounds to compete with estrogen and potentially inhibit estrogen-mediated cell proliferation, making them interesting candidates for further investigation as potential anti-cancer agents. []

Q3: What unique reactivity does this compound exhibit in electrochemical reactions?

A: Beyond sulfonamide synthesis, this compound displays interesting electrochemical behavior in aqueous solutions. [, ] Studies have revealed that it can undergo a range of reactions depending on the specific conditions, including hydrolysis, trimerization, and even hydroxylation. [] This diverse reactivity makes it a valuable building block for exploring new synthetic pathways in organic electrochemistry.

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